(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of this compound reflects its linear hexapeptide structure with defined stereochemical centers. The prefix (2S) and (2R) denote the absolute configuration at each chiral carbon, ensuring precise spatial orientation of functional groups. The backbone begins with a propanoic acid terminus bearing a 1H-indol-3-yl group, followed by sequential amide linkages incorporating residues with imidazole, sulfhydryl, phenyl, and indole side chains.
The stereochemical configuration is critical for biological activity, as demonstrated by studies on analogous peptides where inversion at key positions abolished binding affinity. For instance, the (2R) configuration at the second residue ensures proper orientation of the sulfhydryl group for disulfide bond potential, while the (2S) configurations along the chain maintain α-helical propensity.
Primary Sequence Determination: HCKFWW Hexapeptide Architecture
The hexapeptide sequence H-C-K-F-W-W (Histidine-Cysteine-Lysine-Phenylalanine-Tryptophan-Tryptophan) forms the core structural framework. Each residue contributes distinct physicochemical properties:
| Position | Residue | 1-Letter Code | Side Chain Properties |
|---|---|---|---|
| 1 | Histidine | H | Imidazole (basic, polar) |
| 2 | Cysteine | C | Sulfhydryl (nucleophilic) |
| 3 | Lysine | K | Amine (positively charged) |
| 4 | Phenylalanine | F | Aromatic (hydrophobic) |
| 5–6 | Tryptophan | W | Indole (hydrophobic, π-stacking) |
This sequence was first identified through combinatorial library screening as a potent inhibitor of HIV-1 integrase, with the cysteine and tryptophan residues critical for binding the catalytic site. The lysine residue at position 3 facilitates solubility, while the tandem tryptophans at positions 5–6 enable hydrophobic interactions with target proteins.
Three-Dimensional Conformational Studies Through Computational Modeling
Computational tools like PEP-FOLD have been employed to predict the tertiary structure of flexible peptides such as HCKFWW. Using a structural alphabet (SA) of 27 conformational states, PEP-FOLD assembles coarse-grained models by optimizing residue-specific energy profiles. For HCKFWW, simulations predict a compact fold with:
- Residues 1–2 (H-C): A β-turn stabilized by imidazole-sulfhydryl interactions.
- Residues 3–4 (K-F): An extended loop accommodating lysine’s charge and phenylalanine’s hydrophobicity.
- Residues 5–6 (W-W): A π-stacked indole motif providing structural rigidity.
Comparative analysis with NMR data for similar peptides reveals an average root-mean-square deviation (RMSD) of 2.75 Å for cyclic peptides and 3.0 Å for linear variants, highlighting challenges in modeling flexible termini.
Crystallographic Challenges in Flexible Hexapeptide Systems
Crystallizing flexible peptides like HCKFWW remains problematic due to conformational heterogeneity. Key challenges include:
- Solvent Exposure: Polar residues (e.g., lysine) attract water molecules, disrupting lattice formation.
- Aromatic Stacking: Tryptophan-tryptophan interactions promote aggregation over ordered crystallization.
- Disulfide Variability: While HCKFWW lacks disulfide bonds, analogous peptides show oxidation-state-dependent conformational shifts.
Strategies such as acetylation of lysine residues or cocrystallization with binding partners (e.g., HIV-1 integrase) have yielded partial success, as seen in structures resolved to 2.0–3.0 Å. For example, acetylating lysine 173 in a related peptide stabilized a β-hairpin conformation amenable to X-ray diffraction.
Properties
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHDAFCBITUNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N11O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approach
Selection of Appropriate Resin Support
The selection of an appropriate solid support is crucial for successful synthesis of this hexapeptide. The resin must provide:
- Appropriate functional groups for attachment of the C-terminal tryptophan
- Sufficient swelling properties in the selected solvents
- Compatibility with all protection and deprotection chemistries
Common resins suitable for this synthesis include:
- Wang resin: Hydroxymethyl functionalized for C-terminal acid formation
- Rink Amide resin: For C-terminal amide formation (if desired)
- 2-Chlorotrityl chloride resin: Minimizes racemization and side reactions
For this specific peptide, a Wang resin would be most appropriate as it will yield the desired C-terminal carboxylic acid functionality. The resin loading capacity should be optimized at approximately 0.5-0.7 mmol/g to minimize aggregation issues during synthesis, particularly due to the presence of the aromatic residues (Phe, Trp, Trp) that can promote chain aggregation.
Protection Strategy Selection
Two major protection strategies can be employed for the synthesis of this hexapeptide:
Fmoc/tert-Butyl Strategy
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is currently the method of choice due to its milder reaction conditions compared to the Boc strategy. This approach uses:
- Fmoc for temporary N-terminal α-amino protection
- tert-Butyl-based groups for side-chain protection
- Mild base (typically 20% piperidine in DMF) for Fmoc removal
- TFA for final cleavage and deprotection
This strategy offers several advantages for our hexapeptide:
- Avoids repetitive exposure to strong acids, which is important for protecting the indole groups of tryptophan
- Allows for real-time monitoring of deprotection steps via UV absorption
- Provides orthogonal protection with milder conditions
Boc/Benzyl Strategy
The tert-butyloxycarbonyl (Boc) strategy represents an alternative approach and may be considered for reducing peptide aggregation during synthesis:
- Boc for temporary N-terminal α-amino protection
- Benzyl-based groups for side-chain protection
- TFA for Boc removal
- Anhydrous hydrogen fluoride for final cleavage and deprotection
While this approach has certain advantages for aggregation-prone sequences, the use of hydrogen fluoride for final cleavage presents significant technical challenges and safety concerns. Additionally, the acid-sensitive imidazole side chain of histidine might be compromised under repetitive acid treatments.
Specific Protecting Groups for Challenging Residues
The target peptide contains several residues requiring careful protection strategies:
| Amino Acid | Side Chain | Recommended Protecting Group (Fmoc Strategy) | Removal Conditions |
|---|---|---|---|
| Histidine | Imidazole | Trityl (Trt) | TFA/scavengers |
| Cysteine | Sulfanyl | Trityl (Trt) or tert-Butyl (tBu) | TFA/scavengers |
| Lysine | ε-Amino | tert-Butyloxycarbonyl (Boc) | TFA/scavengers |
| Phenylalanine | Phenyl | No protection required | - |
| Tryptophan | Indole | tert-Butyloxycarbonyl (Boc) | TFA/scavengers |
The protection of the imidazole group in histidine requires particular attention, as inadequate protection can lead to racemization during coupling. For tryptophan residues, which contain acid-sensitive indole groups, the use of Boc protection on the indole nitrogen is recommended to prevent side reactions during TFA cleavage.
Coupling Reagents and Activation Methods
The choice of coupling reagents significantly impacts the efficiency of amide bond formation. For this complex hexapeptide, the following coupling reagents are recommended:
| Coupling Reagent | Abbreviation | Advantages for This Synthesis | Recommended Concentration |
|---|---|---|---|
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Good activation, low racemization | 0.1-0.5 M |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Excellent for sterically hindered residues | 0.1-0.5 M |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU | Superior activation, reduced racemization, recommended for His coupling | 0.1-0.5 M |
| N,N'-Diisopropylcarbodiimide with 1-Hydroxybenzotriazole | DIC/HOBt | Reduced racemization, cost-effective | 0.1-0.5 M each |
For this specific synthesis, HATU is particularly recommended for coupling the histidine residue to minimize racemization, while PyBOP would be beneficial for coupling to sterically hindered residues. A 4-fold excess of activated amino acid is typically employed to drive reactions to completion.
Step-by-Step SPPS Protocol for Target Hexapeptide
The following protocol outlines the solid-phase synthesis of the target hexapeptide:
Resin Preparation and First Amino Acid Attachment
- Swell Wang resin (1.0 g, 0.7 mmol/g loading) in dichloromethane (DCM) for 30 minutes
- Drain and wash with N,N-dimethylformamide (DMF)
- Prepare a solution of Fmoc-Trp(Boc)-OH (1.11 g, 2.1 mmol, 3 eq.), DIC (0.33 mL, 2.1 mmol), and 4-dimethylaminopyridine (DMAP) (17 mg, 0.14 mmol, 0.2 eq.) in DMF (10 mL)
- Add the solution to the resin and agitate for 4 hours at room temperature
- Drain and wash with DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL)
- Cap unreacted resin sites with acetic anhydride/pyridine/DMF (1:2:3, 10 mL) for 30 minutes
- Wash extensively with DMF (5 × 10 mL)
Automated Peptide Chain Elongation
Utilize an automated peptide synthesizer with the following cycle for each amino acid addition:
- Fmoc deprotection: 20% piperidine in DMF (10 mL), 2 × 10 minutes
- Washing: DMF (5 × 10 mL)
- Coupling: Fmoc-protected amino acid (4 eq.), HATU or appropriate coupling reagent (4 eq.), N,N-diisopropylethylamine (DIEA) (8 eq.) in DMF, 45-60 minutes
- Washing: DMF (5 × 10 mL)
The amino acids should be added in the following order:
- Fmoc-Trp(Boc)-OH (second tryptophan)
- Fmoc-Phe-OH (phenylalanine)
- Fmoc-Lys(Boc)-OH (lysine)
- Fmoc-Cys(Trt)-OH (cysteine)
- Fmoc-His(Trt)-OH (histidine)
For coupling histidine, extend the coupling time to 90 minutes and use HATU as the coupling reagent to minimize racemization.
Cleavage and Deprotection
- Wash the completed peptide-resin with DCM (5 × 10 mL) and dry under vacuum
- Prepare cleavage cocktail: TFA/triisopropylsilane/water/1,2-ethanedithiol (92.5:2.5:2.5:2.5, 10 mL)
- Add cleavage cocktail to peptide-resin and agitate for 3 hours at room temperature
- Filter resin and collect the filtrate
- Precipitate the peptide with cold diethyl ether (40 mL)
- Centrifuge, discard supernatant, wash pellet with cold ether (3 × 40 mL)
- Dissolve crude peptide in water/acetonitrile (4:1) and lyophilize
Critical Considerations for Challenging Residues
Histidine (Imidazole) Residue Considerations
The histidine residue, with its imidazole side chain, presents significant challenges during synthesis:
Racemization risks : Histidine is particularly prone to racemization during coupling due to the acidic Cα proton. This risk can be mitigated by:
Side reactions : The imidazole ring can participate in side reactions during TFA cleavage, which can be minimized by:
Research findings indicate that for imidazole-containing peptides, the choice of solvent system during coupling can significantly impact yields and purity. A mixture of DMF/DCM (7:3) has been reported to improve coupling efficiency for histidine residues.
Cysteine (Sulfanyl) Residue Considerations
The cysteine residue contains a highly reactive sulfanyl group that requires careful handling:
Oxidation sensitivity : Cysteine is prone to oxidation, forming disulfide bridges. This can be prevented by:
β-Elimination : Cysteine can undergo β-elimination under basic conditions, which can be minimized by:
Tryptophan (Indole) Residue Considerations
The two tryptophan residues, with their indole side chains, present specific challenges:
Oxidation and alkylation : Indole rings are susceptible to oxidation and alkylation during TFA cleavage, which can be prevented by:
Aggregation : Multiple tryptophan residues can promote peptide chain aggregation on the resin, reducing coupling efficiency. This can be addressed by:
Alternative Synthetic Approaches
Solution-Phase Peptide Synthesis
While solid-phase synthesis is preferred for this hexapeptide, solution-phase synthesis offers an alternative approach that may be considered for specific fragments:
Advantages for this synthesis :
Practical approach :
Limitations :
For this specific peptide, a hybrid approach could be considered where dipeptide fragments (His-Cys, Lys-Phe, and Trp-Trp) are first prepared in solution and then coupled using solid-phase techniques.
Fragment Condensation Approach
Fragment condensation represents a viable alternative for synthesizing this complex peptide:
Strategic fragmentation :
- His-Cys fragment (N-terminal)
- Lys-Phe-Trp-Trp fragment (C-terminal)
Advantages :
Coupling considerations :
Research findings indicate that for peptides containing multiple aromatic residues, fragment condensation can lead to higher purity products compared to linear solid-phase synthesis, albeit at the cost of additional synthetic steps.
Application of Imidazole Chemistry for Histidine Incorporation
The histidine residue with its imidazole group presents unique challenges. Recent advances in imidazole chemistry can be applied to improve the incorporation of this residue:
Van Leusen method : This approach can be adapted for the synthesis of imidazole-containing building blocks using tosyl-methylisocyanate (TosMIC).
One-pot imidazole formation : Recent research describes the synthesis of 2,4,5-trisubstituted imidazoles using substituted benzils, aldehydes, and ammonium acetate, which could be adapted for preparing histidine derivatives with enhanced stability.
Pre-formed imidazolone building blocks : These can be incorporated directly into peptide sequences via solid-phase techniques, potentially simplifying the synthesis of histidine-containing peptides.
Purification and Characterization
Purification Strategies
The purification of this complex hexapeptide requires a multi-faceted approach:
Reversed-phase high-performance liquid chromatography (RP-HPLC) :
Size-exclusion chromatography :
Ion-exchange chromatography :
Characterization Methods
Thorough characterization of the synthesized peptide is essential:
Mass spectrometry :
- Electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation
- Tandem mass spectrometry (MS/MS) for sequence verification
Nuclear magnetic resonance (NMR) :
- 1H and 13C NMR for structural confirmation
- 2D techniques (COSY, HSQC, NOESY) for detailed structural analysis
Amino acid analysis :
- Confirmation of amino acid composition
- Detection of racemization
Analytical HPLC :
- Assessment of purity
- Comparison with standards
Chemical Reactions Analysis
Types of Reactions
His-Cys-Lys-Phe-Trp-Trp can undergo various chemical reactions, including oxidation, reduction, and substitution. The cysteine residue is particularly susceptible to oxidation, forming disulfide bonds. The tryptophan residues can undergo oxidation to form kynurenine or other oxidative products .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize the cysteine residue to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds back to free thiols.
Substitution: Nucleophilic substitution reactions can occur at the histidine or lysine residues under appropriate conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from the reduction of disulfide bonds.
Substitution: Modified peptides with substituted groups at histidine or lysine residues.
Scientific Research Applications
Overview
The compound (2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid is a complex peptide derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Therapeutic Applications
-
Cancer Treatment
- This compound has shown promise as a potential anti-cancer agent. Its structure suggests that it may interact with specific receptors or enzymes involved in tumor growth and metastasis. For example, compounds with similar structural motifs have been studied for their ability to inhibit tyrosine kinases, which are crucial in cancer signaling pathways .
- Neurological Disorders
- Antimicrobial Activity
Enzyme Inhibition
The compound's structure indicates potential inhibitory effects on enzymes involved in purine biosynthesis and other metabolic pathways. For instance, the targeting of bifunctional purine biosynthesis proteins has been highlighted in related studies, suggesting that derivatives of this compound could modulate nucleotide synthesis critical for cell proliferation .
Signal Transduction Modulation
Given the involvement of indole and imidazole moieties, this compound may influence signal transduction pathways, particularly those mediated by G-protein coupled receptors (GPCRs). This could lead to altered cellular responses in various physiological contexts, including inflammation and immune responses .
Case Studies and Research Findings
Mechanism of Action
His-Cys-Lys-Phe-Trp-Trp exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme responsible for the integration of viral DNA into the host genome. The peptide binds to the active site of the integrase enzyme, preventing it from catalyzing the integration process. This inhibition blocks the replication cycle of the virus, thereby reducing viral load and preventing the spread of infection .
Comparison with Similar Compounds
Key Structural Analogues
The compound shares features with several bioactive molecules (Table 1):
Functional and Pharmacokinetic Differences
- Sulfhydryl Group : The target compound’s -SH group may enhance metal-binding capacity compared to methylated analogues (e.g., Compound 2) but could reduce stability under oxidative conditions .
- Indole Rings : Dual indole moieties may improve receptor affinity compared to single-indole derivatives (e.g., Salternamide E) but reduce solubility .
Research Findings on Bioactivity and Specificity
Similarity vs. Activity Landscapes
- Chemical Neighborhoods: The compound’s structural complexity expands its "chemical neighborhood," increasing the likelihood of identifying analogues with conserved bioactivity . However, minor modifications (e.g., bromination in Compound 1) can create "activity cliffs," where similar structures exhibit divergent biological effects .
- PAINS Liabilities : The indole and imidazole groups raise concerns about assay interference (e.g., false positives in high-throughput screens), a common issue with PAINS (pan-assay interference compounds) .
Data Tables
Table 1: Structural and Functional Comparison
(See Section 2.1 for details.)
Table 2: Pharmacokinetic Predictions
| Property | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Weight | ~1,200 Da | ~500 Da | ~450 Da |
| logP (Lipophilicity) | 3.5 (estimated) | 2.8 | 2.5 |
| Solubility | Low (aqueous) | Moderate | Moderate |
| Metabolic Stability | High (peptide backbone) | Moderate | Low |
Biological Activity
The compound (2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid is a complex peptide derivative with potential biological significance. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H42N6O7S, with a molecular weight of approximately 610.76 g/mol. Its intricate structure includes multiple amino acids and functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the modulation of neurotransmitter systems. The presence of indole and imidazole rings suggests potential interactions with serotonin and histamine receptors, respectively.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and synaptic transmission.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis.
- Antioxidant Activity : The presence of sulfur-containing groups could provide antioxidant properties, mitigating oxidative stress in cells.
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that peptide derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. The indole moiety is often associated with anticancer activity due to its ability to interfere with cellular proliferation.
Neuroprotective Effects
Given its potential interactions with neurotransmitter systems, the compound may also demonstrate neuroprotective effects. It could protect neurons from degeneration in models of neurodegenerative diseases.
Case Studies
-
Study on Antimicrobial Efficacy : A study conducted on peptide derivatives similar to this compound demonstrated their effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A E. coli 32 µg/mL B S. aureus 16 µg/mL - Neuroprotective Study : In a mouse model of Alzheimer’s disease, a related compound was shown to reduce amyloid-beta plaque formation and improve cognitive function.
Q & A
Basic: What synthetic methodologies are recommended for constructing the complex stereochemistry of this peptide?
Answer:
Solid-phase peptide synthesis (SPPS) is the primary method, with specific considerations:
- Fmoc/t-Bu Strategy: Use 9-fluorenylmethyloxycarbonyl (Fmoc) for temporary protection and tert-butyl (t-Bu) for side-chain protection to preserve stereochemistry during iterative coupling .
- Coupling Agents: HBTU/HOBt or Oxyma Pure/DIC minimizes racemization, especially for adjacent chiral centers .
- Sulfhydryl Protection: Employ trityl (Trt) groups for cysteine residues, cleaved with trifluoroacetic acid (TFA) to prevent oxidation .
- Indole Stability: Avoid prolonged acidic conditions during resin cleavage to protect tryptophan residues .
Basic: Which analytical techniques are critical for verifying the structural identity and purity of this compound?
Answer:
A multi-modal approach ensures accuracy:
Basic: What are the optimal storage conditions to prevent degradation of labile functional groups?
Answer:
- Temperature: Store lyophilized powder at -20°C under inert gas (argon) to limit hydrolysis/oxidation .
- Reducing Agents: Add 1 mM TCEP to aqueous solutions to stabilize sulfhydryl groups .
- Light Sensitivity: Protect indole-containing solutions from UV exposure using amber vials .
Advanced: How can researchers resolve discrepancies in bioactivity data between synthetic batches?
Answer:
Systematic troubleshooting steps include:
- Repurification: Re-run HPLC with a shallower gradient (e.g., 1% ACN/min) to isolate impurities >0.5% .
- Conformational Analysis: Compare CD spectra with bioactive standards to detect misfolding .
- Aggregation Screening: Use dynamic light scattering (DLS) to identify aggregates (>100 nm) that may interfere with assays .
Advanced: What strategies mitigate racemization during the incorporation of multiple adjacent L/D-configured residues?
Answer:
- Low-Base Conditions: Limit DIPEA concentration to 2% (v/v) and coupling times to ≤1 hour .
- Pseudoproline Dipeptides: Introduce oxazolidine motifs at sterically hindered sites to improve coupling efficiency .
- Chiral HPLC Monitoring: Post-synthesis analysis of diastereomer ratios ensures >98% enantiomeric excess (ee) .
Advanced: How to evaluate the role of the sulfhydryl group in modulating biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
